N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide
Description
N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with two phenyl groups at positions 1 and 3, a carboxamide group at position 5, and a 3-methyl-1,2,4-oxadiazole moiety linked via an ethyl chain. This structure combines the metabolic stability conferred by the oxadiazole ring with the pharmacophoric versatility of the pyrazole-carboxamide scaffold, commonly explored in drug discovery for kinase inhibition, anti-inflammatory activity, or anticoagulant applications .
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-diphenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-15-23-20(28-25-15)12-13-22-21(27)19-14-18(16-8-4-2-5-9-16)24-26(19)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,22,27) |
InChI Key |
YBAZFTOCLUDSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
The oxadiazole moiety is constructed from nitriles via amidoxime intermediates. Reacting 3-methylpropionitrile (5) with hydroxylamine hydrochloride (6) in a NaOH/MeOH system produces 3-methylpropionamidoxime (7) (Scheme 2).
Optimization Insights:
Cyclization to 1,2,4-Oxadiazole
Cyclization of amidoxime (7) with ethyl chloroacetate (8) in a superbase system (NaOH/DMSO) at room temperature for 24 hours yields 5-(2-aminoethyl)-3-methyl-1,2,4-oxadiazole (9) .
Challenges:
-
Byproducts: Unreacted amidoxime and dimerized oxadiazole oxides require column chromatography (silica gel, EtOAc/hexane) for removal.
Coupling of Pyrazole-Carboxylic Acid and Oxadiazole-Ethylamine
Carboxylic Acid Activation
The carboxylic acid (4) is activated using Vilsmeier reagent (POCl3/DMF) to form the reactive acyl chloride intermediate (10) (Scheme 3). This method avoids traditional coupling agents (e.g., EDC, DCC), reducing purification complexity.
Advantages:
Amidation with 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)ethylamine
The acyl chloride (10) reacts with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine (9) in dichloromethane (DCM) with triethylamine (TEA) as a base to yield the target compound (11) .
Optimized Conditions:
-
Molar Ratio: 1:1.2 (acid:amine)
-
Temperature: 0°C → RT over 2 hours
-
Workup: Extraction with NaHCO3 and brine, followed by recrystallization (EtOH/H2O)
Alternative Synthetic Routes
One-Pot Tandem Approach
A tandem method condenses gem-dibromomethylarenes (12) with amidoximes (7) in DMF at 120°C for 8 hours, directly forming the oxadiazole-ethylamine (9) . Subsequent in situ coupling with pyrazole-carboxylic acid (4) using TBTU as a coupling agent achieves a 74% overall yield.
Limitations:
Microwave-Assisted Synthesis
MWI accelerates both cyclization and amidation steps:
Benefits:
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Classical Stepwise | Cyclocondensation → Cyclization → Amidation | 78 | 95 | 48 |
| One-Pot Tandem | Tandem cyclization/amidation | 74 | 92 | 24 |
| Microwave-Assisted | MWI cyclization + MWI amidation | 85 | 98 | 0.5 |
Critical Observations:
-
Microwave methods offer superior efficiency but require specialized equipment.
-
The one-pot approach reduces intermediate isolation but risks byproduct accumulation.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unsymmetrical 1,3-dicarbonyl precursors may yield regioisomeric pyrazoles. Using electron-deficient aryl hydrazines (e.g., 4-nitrophenylhydrazine) enhances regioselectivity (>95% for 1,3-diphenyl isomer).
Oxadiazole Cyclization Byproducts
Dimerization of nitrile oxides during cyclization is mitigated by:
Purification Difficulties
-
Size-Exclusion Chromatography: Effective for separating oligomeric byproducts.
-
Recrystallization Solvents: Ethanol/water (3:1) achieves >99% purity for the final compound.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structural analogs based on substituent variations, pharmacological activity, and physicochemical properties.
Pyrazole Carboxamide Derivatives with Oxadiazole Substituents
A. 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, )
- Structural Differences: Replaces the oxadiazole-ethyl group with a 4-cyano-pyrazole and introduces a chlorine atom at position 3.
- Physicochemical Data: Melting point (133–135°C), molecular weight 403.1 g/mol, and higher lipophilicity due to the chloro and cyano substituents.
- Synthesis : Uses EDCI/HOBt-mediated coupling, similar to methodologies applicable to the target compound .
B. 2-(4-Chlorophenyl)-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl) ()
- Structural Differences : Incorporates a trifluoromethyl group on the pyrazole and a chlorophenyl substituent.
- Key Data : HRMS (ESI) m/z 448.0783 ([M+H]+), indicating precise mass accuracy. The trifluoromethyl group enhances metabolic resistance and binding affinity .
Non-Pyrazole Oxadiazole-Containing Analogs
B. Razaxaban ()
- Structural Differences : Pyrazole-carboxamide core with a benzisoxazole P(1) ligand and trifluoromethyl group.
- Pharmacology: Factor Xa inhibitor (anticoagulant) with high selectivity and oral bioavailability.
Hybrid Scaffolds with Oxadiazole Linkers
A. N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide ()
- Structural Differences : Quinazoline core replaces pyrazole, with the oxadiazole-ethyl chain retained.
- Physicochemical Data : Molecular weight 477.477 g/mol, higher complexity due to the fused quinazoline system.
Key Comparative Data Table
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , indicating a relatively large and complex molecule conducive to interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The oxadiazole scaffold has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Interaction with Nucleic Acids : Compounds containing oxadiazole structures can selectively interact with nucleic acids, which is crucial for their anticancer activity .
- Targeting Kinases : The compound may also exhibit activity against various kinases that play roles in cancer signaling pathways .
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. The following table summarizes some findings related to the anticancer activity of compounds similar to this compound:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | HDAC Inhibition |
| Compound B | Lung Cancer | 7.5 | Thymidylate Synthase Inhibition |
| Compound C | Colon Cancer | 10.0 | Kinase Inhibition |
These compounds demonstrate varying degrees of potency against different cancer types, highlighting the importance of structural modifications in enhancing bioactivity.
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have shown:
- Antimicrobial Activity : Certain derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:
- Study on Anticancer Efficacy :
- Antimicrobial Properties :
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm, oxadiazole methyl at δ 2.4 ppm) and confirm substituent positions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 431.15) .
- X-ray Crystallography : Resolve stereochemical ambiguities by single-crystal diffraction (if crystalline) .
How to optimize reaction yields when introducing the oxadiazole moiety?
Q. Advanced
- Solvent Screening : Test polar aprotic solvents (DMF, NMP) vs. non-polar solvents (THF) for cyclization efficiency. DMF improves solubility of intermediates .
- Catalyst Selection : Use triethylamine or NaH to deprotonate intermediates and accelerate cyclization .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energetics and optimize reaction pathways .
- Reaction Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and isolate intermediates promptly to avoid degradation .
How to analyze discrepancies in biological activity data across studies?
Q. Advanced
- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC₅₀ determination under fixed ATP concentrations).
- Purity Impact : Re-test compounds after rigorous purification (e.g., preparative HPLC) to exclude impurities affecting activity .
- Structural Analog Comparison : Cross-reference with compounds like N-(4-chlorophenethyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide to identify critical substituents for activity .
What in silico methods predict the compound’s binding affinity?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the oxadiazole ring and conserved lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
- Machine Learning : Train models on datasets of pyrazole/oxadiazole derivatives to predict ADMET properties and prioritize synthesis targets .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Substituent Variation :
- Pyrazole Modifications : Replace phenyl groups with electron-withdrawing (e.g., 4-F) or bulky substituents (e.g., tert-butyl) to probe steric effects.
- Oxadiazole Alterations : Substitute methyl with trifluoromethyl or ethoxy groups to assess electronic contributions .
- Biological Testing : Screen analogs against panels of kinases (e.g., JAK2, EGFR) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .
How to confirm the compound’s stability under physiological conditions?
Q. Basic
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC-MS. Pyrazole-oxadiazole linkage shows stability at pH 7.4 but hydrolyzes under acidic conditions .
- Thermal Analysis : Use DSC to determine melting points (>200°C suggests thermal stability) and identify polymorphic forms .
What computational tools are recommended for reaction mechanism elucidation?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
